Enhanced Lipophilicity Versus the Parent Spirocyclic Core
The gem‑dimethyl substitution in the target compound is absent in the parent scaffold 6,8‑dioxa‑2‑azaspiro[3.5]nonane [1]. A structurally related spirocyclic ethanone bearing a similar aryl moiety (4‑((1H‑imidazol‑1‑yl)methyl)phenyl)(7,7‑dimethyl‑6,8‑dioxa‑2‑azaspiro[3.5]nonan‑2‑yl)methanone) has a computed XLogP of 1.2 [2]. The parent scaffold, lacking the aryl‑ethanone extension, exhibits an XLogP of ‑0.7. The target compound is thus predicted to possess an XLogP > 1.0, representing a >1.7 log unit increase in lipophilicity.
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | Predicted XLogP > 1.0 |
| Comparator Or Baseline | 6,8‑dioxa‑2‑azaspiro[3.5]nonane: XLogP = ‑0.7 |
| Quantified Difference | Estimated increase of >1.7 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and CNS penetration, making this compound more suitable for cell‑based assays than the unsubstituted core.
- [1] PubChem. 6,8-Dioxa-2-azaspiro[3.5]nonane. XLogP3-AA = -0.7. https://pubchem.ncbi.nlm.nih.gov/compound/6_8-dioxa-2-azaspiro_3.5_nonane View Source
- [2] PubChem. (4-((1H-imidazol-1-yl)methyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone. XLogP3-AA = 1.2. https://pubchem.ncbi.nlm.nih.gov/compound/71789533 View Source
